S-phenyl-D-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(phenylthio)propanoic acid is an organic compound characterized by the presence of an amino group, a phenylthio group, and a carboxylic acid group This compound is a derivative of cysteine, where the sulfur atom is bonded to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(phenylthio)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with L-cysteine, a naturally occurring amino acid.
Thioether Formation: L-cysteine undergoes a reaction with a phenylthiol in the presence of a suitable catalyst to form the thioether linkage. Common catalysts include transition metal complexes.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired (S)-2-Amino-3-(phenylthio)propanoic acid.
Industrial Production Methods: In an industrial setting, the production of (S)-2-Amino-3-(phenylthio)propanoic acid may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-3-(phenylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkylating or acylating agents under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted derivatives.
Scientific Research Applications
(S)-2-Amino-3-(phenylthio)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzymatic reactions and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(phenylthio)propanoic acid involves its interaction with specific molecular targets:
Enzymatic Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It may affect metabolic pathways involving sulfur-containing amino acids and their derivatives.
Comparison with Similar Compounds
Cysteine: A naturally occurring amino acid with a thiol group instead of a phenylthio group.
Methionine: Another sulfur-containing amino acid with a methylthio group.
S-Phenylcysteine: A compound similar to (S)-2-Amino-3-(phenylthio)propanoic acid but with different stereochemistry.
Uniqueness: (S)-2-Amino-3-(phenylthio)propanoic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties compared to other sulfur-containing amino acids. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
S-phenyl-D-cysteine is a sulfur-containing amino acid that has gained attention for its potential biological activities, particularly in the context of neuroprotection and cellular signaling. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and relevant research findings.
This compound can be synthesized through various methods, including enzyme-mediated reactions. One notable method involves the use of Escherichia coli to catalyze the reaction between L-serine and thiophenol, yielding a high molar yield of S-phenyl-L-cysteine under controlled conditions . The compound's structure allows it to participate in redox reactions, which are crucial for its biological activity.
1. Hydrogen Sulfide Production
One of the significant biological activities associated with this compound is its role in hydrogen sulfide (H₂S) production. Research indicates that D-cysteine can be converted into H₂S through various enzymatic pathways, particularly in the brain and kidneys. This conversion is facilitated by enzymes such as 3-mercaptopyruvate sulfurtransferase and D-amino acid oxidase . H₂S serves as a signaling molecule involved in numerous physiological processes, including vasodilation and neuroprotection.
Table 1: H₂S Production from D-Cysteine vs. L-Cysteine
Parameter | D-Cysteine | L-Cysteine |
---|---|---|
Optimal pH | 7.4 | 8.4 |
H₂S Production Efficiency | Higher | Lower |
Protective Effect on Neurons | Significant | Moderate |
2. Neuroprotective Effects
D-cysteine has been shown to protect neuronal cells from oxidative stress induced by agents like hydrogen peroxide. Studies demonstrate that D-cysteine administration enhances cell viability in primary cultures of cerebellar neurons more effectively than L-cysteine . This neuroprotective effect is attributed to the increased levels of H₂S produced from D-cysteine, which can mitigate oxidative damage.
3. Renal Protection
Research indicates that D-cysteine provides superior protection to renal tissues compared to L-cysteine. The administration of D-cysteine significantly increases bound sulfane sulfur levels in the kidney, enhancing its protective effects against ischemia-reperfusion injury . This suggests that D-cysteine may have therapeutic potential in renal pathologies.
Case Study 1: Neuroprotection in Ischemic Models
A study involving animal models subjected to ischemic conditions showed that administration of D-cysteine led to improved outcomes compared to controls receiving L-cysteine. The results indicated reduced neuronal death and better functional recovery post-injury, highlighting the compound's potential as a neuroprotective agent .
Case Study 2: Renal Ischemia-Reperfusion Injury
In another study focused on renal health, D-cysteine was administered prior to inducing ischemia-reperfusion injury in rats. The findings revealed a significant reduction in kidney damage markers and improved renal function tests compared to those treated with L-cysteine or saline controls .
Properties
Molecular Formula |
C9H11NO2S |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 |
InChI Key |
XYUBQWNJDIAEES-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.